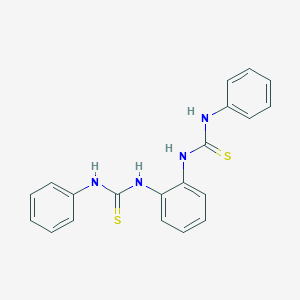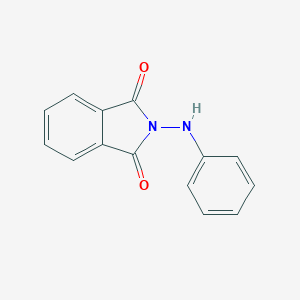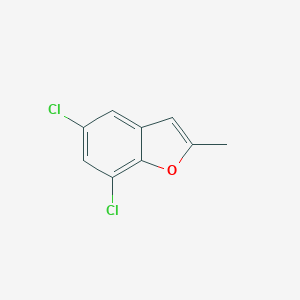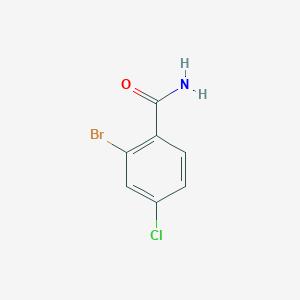
5-Brom-2-hydroxy-4-methoxybenzaldehyd
Übersicht
Beschreibung
“5-Bromo-2-hydroxy-4-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H7BrO3 . It is used in various applications, including the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-hydroxy-4-methoxybenzaldehyde” consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C8H7BrO3/c1-12-8-3-7 (11)5 (4-10)2-6 (8)9/h2-4,11H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-hydroxy-4-methoxybenzaldehyde” include a molecular weight of 231.04 g/mol . The compound has a complexity of 162 and a topological polar surface area of 46.5 Ų . The exact mass and monoisotopic mass of the compound are both 229.95786 g/mol .
Wissenschaftliche Forschungsanwendungen
Elektroantennogramm-Antwortstudie
Diese Verbindung wird in Studien verwendet, um die Elektroantennogramm-Antwort von Insekten wie dem Rüsselkäfer (Otiorhynchus sulcatus F) auf verschiedene flüchtige Pflanzenverbindungen zu verstehen. Diese Forschung ist entscheidend für die Entwicklung von Strategien zur Schädlingsbekämpfung in der Landwirtschaft .
Spektrophotometrische Bestimmung von Nickel (II)
5-Brom-2-hydroxy-4-methoxybenzaldehyd: wird als Reagenz in spektrophotometrischen Methoden zur Bestimmung von Nickel (II)-Konzentrationen verwendet. Es reagiert mit Nickel (II) unter Bildung eines grün gefärbten Komplexes, der quantifiziert werden kann .
Synthese von Tetradentat-Schiffbasen-Verbindungen
Die Verbindung spielt eine bedeutende Rolle bei der Synthese von Tetradentat-Schiffbasen-Verbindungen, die verschiedene Anwendungen haben, darunter Katalyse und Koordinationschemie .
Antioxidative und Antitumoraktivitäten
Es wurden Untersuchungen an Derivaten dieser Verbindung, wie z. B. dihalogenierten Produkten, auf ihre potenziellen antioxidativen und Antitumoraktivitäten durchgeführt. Diese Studien sind Teil der laufenden Bemühungen, neue therapeutische Wirkstoffe zu entdecken .
Synthese von Ailanthoidol
Es kann bei der Synthese von Ailanthoidol durch Stille-Kupplungsreaktionen verwendet werden. Ailanthoidol hat potenzielle Anwendungen in der medizinischen Chemie .
Herstellung von Benzimidazol-basierten Liganden
Diese Verbindung wird auch zur Synthese von Benzimidazol-basierten Liganden verwendet, die bei der Herstellung komplexer Moleküle mit potenziellen pharmakologischen Eigenschaften wichtig sind .
Thermo Fisher Scientific IOSR Journal MDPI Antioxidants Journal <svg class="icon"
Safety and Hazards
“5-Bromo-2-hydroxy-4-methoxybenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Biochemische Analyse
Biochemical Properties
The role of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde in biochemical reactions is not well-documented. Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules. For instance, benzaldehyde derivatives are known to interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism .
Cellular Effects
It is known that benzaldehyde derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzaldehyde derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSWZLKWHLYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355904 | |
| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-36-9 | |
| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)



![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)




![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)